![molecular formula C20H24F3N5O B2505245 3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775558-60-5](/img/structure/B2505245.png)
3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a benzamide moiety, which is a common pharmacophore in drug design, a piperidine ring, which is often seen in molecules with central nervous system activity, and a pyrimidine ring, a core structure in many biologically active compounds.
Synthesis Analysis
The synthesis of related heterocyclic systems has been explored in various studies. For instance, the use of methyl 2-benzoylamino-3-dimethylaminopropenoate as a reagent for the preparation of fused pyrimidinones from heterocyclic α-amino compounds in acetic acid has been reported . Additionally, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity indicates the potential for synthesizing complex molecules with piperidine and benzamide functionalities . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by the presence of multiple functional groups that can engage in various interactions. The dimethylamino group would provide basicity, the benzamide group could be involved in hydrogen bonding, and the pyrimidine and piperidine rings could contribute to the molecule's overall conformation and ability to interact with biological targets .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, such as the reaction of p-(dimethylamino)benzaldehyde with 2-acylmethyl-1H-benzimidazoles and 6-amino-1,3-dimethylpyrimidino-2,4(1H,3H)-dione to yield pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones . This suggests that the dimethylamino group can participate in reactions typical of aromatic aldehydes, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl group would likely increase the compound's lipophilicity, which could affect its ability to cross biological membranes. The piperidine and pyrimidine rings, along with the benzamide group, would contribute to the molecule's overall polarity and could impact its solubility and stability .
Scientific Research Applications
DNA Minor Groove Binding
Hoechst 33258 and its analogues, including 3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are utilized for DNA staining due to their ability to permeate cells easily. Such staining is crucial for chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. Additionally, these compounds serve as radioprotectors and topoisomerase inhibitors, playing a significant role in drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Alzheimer's Disease Imaging
Certain radioligands, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, are used in Alzheimer's disease PET imaging. These compounds, by binding to amyloid plaques in the brain, enable the visualization and monitoring of amyloid deposits. This imaging technique is critical for early detection of Alzheimer's disease and evaluating the effectiveness of antiamyloid therapies (Nordberg, 2007).
Chemistry and Properties of Heterocycles
This compound, due to its structural components, could be involved in the chemistry of heterocycles like benzimidazoles and benzothiazoles. These compounds are extensively reviewed for their diverse applications, including their spectroscopic properties, structures, magnetic properties, biological and electrochemical activity. The study of these heterocycles provides insights for potential research directions and rational drug design (Boča, Jameson, & Linert, 2011).
Drug Metabolism and Cytochrome P450 Inhibition
This compound might interact with Cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding the selectivity and potency of chemical inhibitors of major human hepatic CYP isoforms is vital for predicting drug-drug interactions, especially when multiple drugs are coadministered (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Mechanism of Action
Target of Action
The primary target of this compound is certain types of fungi, including Botryosphaeria dothidea , Phomopsis sp. , and Botrytis cinereal . These fungi are responsible for various plant diseases, posing serious threats to crop production worldwide .
Mode of Action
This inhibition disrupts the normal functioning of the fungi, leading to their eventual death .
Biochemical Pathways
Given its antifungal activity, it can be inferred that the compound interferes with pathways crucial for the survival and proliferation of the target fungi .
Result of Action
The compound exhibits potent antifungal activity against the target fungi. In preliminary biological tests, it demonstrated an inhibition rate of 100%, which was higher than that of the standard antifungal agent, Pyrimethanil . This suggests that the compound effectively inhibits the growth and proliferation of the target fungi, thereby mitigating the diseases they cause .
properties
IUPAC Name |
3-(dimethylamino)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O/c1-13-24-17(20(21,22)23)12-18(25-13)28-9-7-15(8-10-28)26-19(29)14-5-4-6-16(11-14)27(2)3/h4-6,11-12,15H,7-10H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJVVQFTYJJQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)N(C)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.